5-Fluoro-7-hydroxy-2,3-dihydro-1H-inden-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“5-Fluoro-7-hydroxy-2,3-dihydro-1H-inden-1-one” is a chemical compound with the molecular formula C9H7FO2 . It is a derivative of 1H-Inden-1-one, which is a bicyclic compound that is indene substituted by a keto group at position 1 .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a nine-membered carbon ring, with a fluorine atom attached at the 5th position and a hydroxy group at the 7th position . The presence of these functional groups can influence the compound’s reactivity and properties.Scientific Research Applications
Synthesis and Chemical Properties
A study conducted by Krow et al. (2004) describes the stereoselective syntheses of novel 5,6-difunctionalized-2-azabicyclo[2.1.1]hexanes, which include compounds related to 5-Fluoro-7-hydroxy-2,3-dihydro-1H-inden-1-one. These compounds were synthesized using Selectfluor and Deoxo-Fluor-mediated rearrangements, showcasing the versatility of these methods in creating complex fluorinated structures Krow et al., Organic Letters, 2004.
Baker et al. (2007) reported the synthesis of isotopically labelled variants of 5-Fluoro-1,3-dihydro-1-hydroxy-2,1-benzoxaborole (AN2690), a compound with a similar fluorinated structure, for use in preclinical development phases. This study highlights the importance of fluorine in the development of novel antifungal agents Baker et al., Journal of Labelled Compounds and Radiopharmaceuticals, 2007.
Pharmacological Characterization
- Di Stefano et al. (2005) explored the synthesis of trans-2-amino-5(6)-fluoro-6(5)-hydroxy-1-phenyl-2,3-dihydro-1H-indenes, which bear a resemblance to the core structure of this compound. These compounds were characterized for their affinity towards D2-like dopamine receptors, indicating the potential utility of fluorinated indenes in neurological research Di Stefano et al., Journal of Medicinal Chemistry, 2005.
Molecular Imaging and Probe Development
- Yee et al. (2004) developed a new fluorogenic substrate for 3alpha-hydroxysteroid dehydrogenases (3alpha-HSD), which include human enzymes with significant physiological functions. This substrate, which may share functional similarities with this compound, acts as a redox optical switch and represents a lead for the development of redox imaging probes Yee et al., Journal of the American Chemical Society, 2004.
Safety and Hazards
Properties
IUPAC Name |
5-fluoro-7-hydroxy-2,3-dihydroinden-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7FO2/c10-6-3-5-1-2-7(11)9(5)8(12)4-6/h3-4,12H,1-2H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XDVHRLGAPOXZHP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)C2=C1C=C(C=C2O)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7FO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.